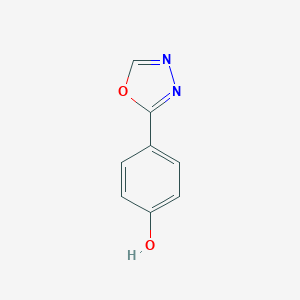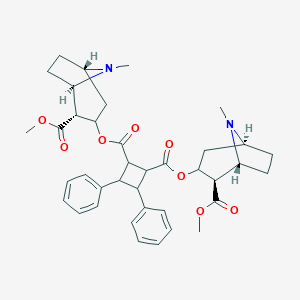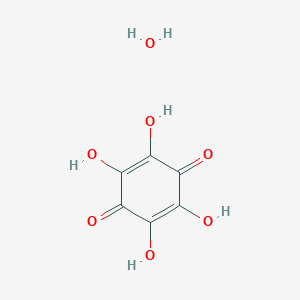
2,3,5,6-四羟基环己二烯-1,4-二酮水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate, also known as Tetrahydroxy-1,4-benzoquinone Hydrate or Tetrahydroxyquinone (monohydrate), is a chemical compound with the molecular formula C6H6O7 . It is a solid substance that appears as yellow crystals or powder .
Molecular Structure Analysis
The molecular weight of this compound is 190.11 g/mol . The InChI code is 1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 . The canonical SMILES representation is C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a relatively low solubility in water (about 0.1 g/L), but it does have some solubility in organic solvents . It has a high degree of stability and is relatively resistant to decomposition at room temperature .科学研究应用
Catalysis
In the field of catalysis, this compound can act as a catalyst due to its unique structure and reactivity. Its ability to undergo redox reactions makes it suitable for use in oxidative catalysis, which is vital in various chemical synthesis processes .
Dye and Pigment Industry
As a precursor in dye synthesis, it’s used to produce quinone-based dyes and pigments. These dyes have applications in textiles, inks, and coloring agents due to their bright and stable color properties .
Photosensitive Materials
The compound’s strong absorption in the visible light spectrum makes it a candidate for developing photosensitive materials. These materials are crucial in photolithography, which is used in semiconductor manufacturing .
Environmental Science
In environmental science, it can be used to detect and quantify phenolic compounds in water. Phenols are significant environmental pollutants, and their accurate detection is essential for water quality monitoring .
Organic Synthesis
It serves as an intermediate in organic synthesis, particularly in the synthesis of complex organic molecules. Its reactivity allows for the formation of new bonds, making it a valuable tool for synthetic chemists .
Biological Probes
Due to its tetrahydroxy structure, it can be modified to create biological probes. These probes can be used to study cell biology, including cell signaling pathways and metabolic processes .
Laser Dye Applications
The compound’s optical properties make it suitable for use as a laser dye. Laser dyes are used in dye lasers, which have applications in spectroscopy, medicine, and laser displays .
作用机制
Target of Action
The primary target of 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate is HL60 leukaemia cells . The compound shows cytotoxic effects on these cells, indicating its potential role in cancer treatment .
Biochemical Pathways
The compound affects the apoptosis pathway by activating caspase 3 . It also induces the release of cytochrome c from the mitochondria at concentrations as low as 25 µM . This release is a key event in the intrinsic pathway of apoptosis. Additionally, the compound causes an increase in the phosphorylation of Ser473 in protein kinase B , which is involved in cell survival and proliferation pathways.
Pharmacokinetics
Its solubility in water and alcohol suggests that it may have good absorption and distribution characteristics
Action Environment
The compound is relatively stable in air but decomposes at high temperatures . Its action, efficacy, and stability could potentially be influenced by environmental factors such as temperature and pH.
属性
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFTUKFVMMYYHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate | |
CAS RN |
123334-16-7 |
Source


|
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





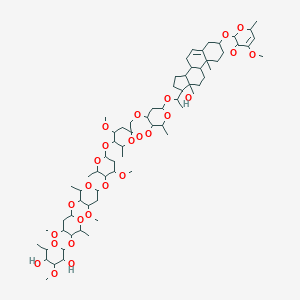

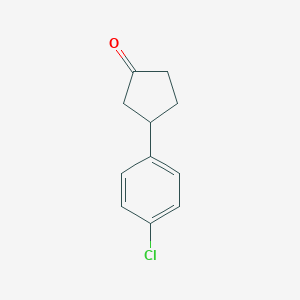
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

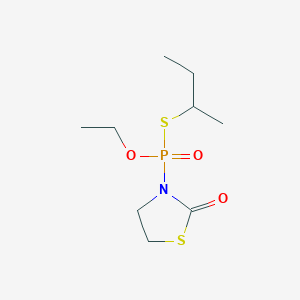
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
